Comprehensive Technical Guide and Material Safety Data Sheet (MSDS): 1-(1H-imidazol-2-yl)propan-2-ol (CAS 1394040-93-7)
Comprehensive Technical Guide and Material Safety Data Sheet (MSDS): 1-(1H-imidazol-2-yl)propan-2-ol (CAS 1394040-93-7)
Executive Summary & Chemical Profiling
The compound 1-(1H-imidazol-2-yl)propan-2-ol (often supplied as its hydrochloride salt, CAS 1) is a specialized heterocyclic building block widely utilized in modern drug discovery. Structurally, it features an imidazole ring substituted at the C2 position with a propan-2-ol moiety. This specific structural motif is a privileged scaffold in medicinal chemistry, serving as a critical precursor for the development of potent antifungal agents, kinase inhibitors, and metalloenzyme modulators.
By anchoring a flexible, hydrogen-bonding alcohol side chain to the rigid, electron-rich imidazole core, this molecule provides optimal physicochemical properties for target binding, specifically through Lewis acid-base interactions with metalloproteins.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(1H-imidazol-2-yl)propan-2-ol |
| CAS Registry Number | 1394040-93-7 |
| Molecular Formula | C₆H₁₀N₂O (Free base) / C₆H₁₁ClN₂O (HCl salt) |
| Molecular Weight | 126.16 g/mol (Free base) / 162.62 g/mol (HCl salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, and Water (as HCl salt) |
Safety Data & Hazard Causality (MSDS Core)
Handling imidazole derivatives requires a rigorous understanding of their toxicological profiles. Based on the 2, this compound is classified as a localized irritant.
Causality of Toxicity: The hazard profile of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride stems directly from its chemical nature. The hydrochloride salt is highly hygroscopic. When it contacts the moisture in human mucous membranes (eyes, respiratory tract) or sweat on the skin, it dissociates, creating a localized acidic microenvironment. Concurrently, the free imidazole nitrogen can act as a nucleophile, disrupting cellular lipid bilayers and causing the inflammatory response recognized as "irritation."
Table 2: GHS Hazard Classification & Safety Protocols
| Hazard Class | GHS Statement | Mitigation & PPE |
| Skin Irritation (Cat. 2) | H315: Causes skin irritation | Wear nitrile gloves (minimum 0.11 mm thickness). |
| Eye Irritation (Cat. 2A) | H319: Causes serious eye irritation | Use tightly fitting chemical safety goggles. |
| STOT SE (Cat. 3) | H335: May cause respiratory irritation | Handle exclusively in a certified chemical fume hood. |
Emergency Self-Validating Protocol: In the event of skin contact, the protocol requires flushing the area with copious amounts of water for 15 minutes, followed by washing with a mild soap. The self-validation of decontamination is the restoration of neutral skin pH (checked via pH test strips) and the cessation of the localized burning sensation.
Synthetic Methodology: A Self-Validating Protocol
The 3 requires precise regiocontrol. Direct alkylation of unprotected imidazole typically yields N-alkylated products. To force substitution at the C2 position, a protection-lithiation-deprotection strategy is employed.
Step-by-Step Synthesis
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Protection: 1H-imidazole is reacted with trityl chloride (TrCl) in dichloromethane (DCM) with triethylamine to yield 1-tritylimidazole. Rationale: The bulky trityl group sterically shields the N1 and N3 positions and directs subsequent lithiation exclusively to the C2 carbon.
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Lithiation: The 1-tritylimidazole is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (n-BuLi) is added dropwise. Rationale: The kinetic deprotonation at -78°C prevents ring fragmentation, generating a stable 2-lithio-1-tritylimidazole intermediate.
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Epoxide Opening: Propylene oxide is added to the cold mixture. Causality of Regioselectivity: Steric hindrance forces the nucleophilic carbanion to attack the less substituted terminal carbon of the epoxide, exclusively yielding the secondary alcohol (propan-2-ol derivative) rather than the primary alcohol.
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Deprotection & Salt Formation: The crude intermediate is refluxed in methanolic HCl. The acidic environment cleaves the trityl protecting group (yielding triphenylmethanol as a byproduct) and precipitates the target 1-(1H-imidazol-2-yl)propan-2-ol as a hydrochloride salt.
In-Process Self-Validation: To validate the completion of the epoxide opening (Step 3), an aliquot is quenched in D₂O and analyzed via ¹H-NMR. The complete disappearance of the distinct propylene oxide multiplet at δ 2.7–3.0 ppm confirms total consumption of the electrophile, validating the progression to Step 4.
Synthetic workflow for 1-(1H-imidazol-2-yl)propan-2-ol via C2-lithiation and epoxide opening.
Pharmacological Mechanism: CYP51A1 Inhibition
Derivatives of 1-(1H-imidazol-2-yl)propan-2-ol are heavily utilized in the design of azole antifungals. Their primary biological target is Lanosterol 14α-demethylase (CYP51A1) , a critical cytochrome P450 enzyme in the 4.
Mechanistic Causality: The efficacy of this scaffold relies on a dual-interaction mechanism within the CYP51A1 active site:
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Heme Coordination: The lone electron pair on the sp²-hybridized N3 nitrogen of the imidazole ring is orthogonal to the aromatic π-system. This makes it a potent Lewis base that directly coordinates with the Lewis acidic Fe(III) ion of the enzyme's heme group, displacing the natural oxygen ligand and arresting catalytic turnover.
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Pocket Stabilization: The propan-2-ol side chain extends into the hydrophobic substrate-access channel. The hydroxyl (-OH) group acts as a hydrogen bond donor/acceptor with surrounding amino acid residues (e.g., Tyr132 in fungal CYP51), locking the inhibitor in place and providing species selectivity (fungal vs. mammalian CYP51).
CYP51A1 inhibition mechanism by imidazole derivatives blocking ergosterol biosynthesis.
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized or procured CAS 1394040-93-7 batch, a self-validating analytical workflow must be executed.
HPLC Purity Analysis:
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Column: Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).
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Causality for TFA: Imidazole is a basic heterocycle (pKa ~7.0). Without an acidic modifier like TFA, the nitrogen atoms will interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA protonates the imidazole, ensuring a sharp, symmetrical peak and reliable integration.
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Validation: A single peak at 210 nm with >98% Area Under Curve (AUC) validates chemical purity.
NMR Structural Confirmation:
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Solvent: DMSO-d₆.
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Causality for Solvent Choice: The hydrochloride salt of 1-(1H-imidazol-2-yl)propan-2-ol is highly polar and insoluble in standard CDCl₃. DMSO-d₆ readily dissolves the salt and shifts the exchangeable -OH and -NH protons downfield, allowing clear observation of the secondary alcohol structure.
References
- Guidechem. "1394040-93-7 - RP22561 - Sale from Quality Suppliers." Guidechem Chemical Database.
- BenchChem. "An In-depth Technical Guide to α-Methyl-1H-imidazole-1-ethanol and Related Imidazole Compounds." BenchChem Technical Resources.
- AK Scientific, Inc. "Safety Data Sheet: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride." AKSci SDS Database.
- National Institutes of Health (NIH) PMC. "CYP51A1 in health and disease: from sterol metabolism to regulated cell death." Cell Death Discovery.
